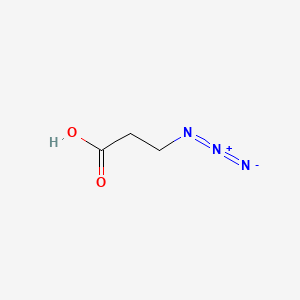

3-Azidopropanoic acid

描述

Historical Context and Discovery in Synthetic Chemistry

While the specific first synthesis of 3-azidopropanoic acid is not prominently documented as a singular landmark discovery, its emergence is intrinsically linked to the broader history of organic azide (B81097) chemistry. The study of organic azides dates back to the 19th century, with significant contributions from chemists like Peter Griess and Theodor Curtius who explored the synthesis and reactivity of these nitrogen-rich compounds. broadpharm.com For a long period, the inherent instability and potential explosiveness of many low molecular weight azides led to cautious exploration. broadpharm.com

The significance of small, functionalized organic azides like this compound surged with the advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001. organic-chemistry.orgnih.gov This new philosophy in chemical synthesis emphasized the use of highly reliable and specific reactions that are wide in scope and generate minimal byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the premier example of a click reaction, and the demand for versatile azide-containing building blocks grew exponentially. nih.govtcichemicals.com this compound, with its ready-to-use azide handle and a carboxylic acid group for further functionalization, fit perfectly into this new paradigm of molecular construction.

Significance of the Azide and Carboxylic Acid Functionalities in Organic Synthesis

The utility of this compound stems directly from its two key functional groups: the azide (-N₃) and the carboxylic acid (-COOH).

The Azide Functional Group: Organic azides are highly energetic and versatile functional groups. broadpharm.com The terminal nitrogen atom is mildly nucleophilic, allowing it to participate in a variety of reactions. broadpharm.com A defining characteristic is their ability to release diatomic nitrogen, a thermodynamically favorable process that drives many of their reactions. broadpharm.com

In modern synthesis, the azide group is most celebrated for its role in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is a cornerstone of click chemistry. broadpharm.comtcichemicals.com This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for modifying complex biomolecules. nih.govtcichemicals.com The azide group can also be reduced to a primary amine, serving as a protected amine synthon. broadpharm.com

The Carboxylic Acid Functional Group: Carboxylic acids are among the most important functional groups in organic chemistry, characterized by their acidity. cfplus.czmedchemexpress.com They are widespread in nature, found in amino acids and fatty acids. cfplus.cznih.gov The carboxylic acid group can be deprotonated to form a carboxylate anion, and it can participate in a wide array of chemical transformations. medchemexpress.com

Crucially, the carboxylic acid moiety of this compound can be converted into a variety of derivatives. It can react with primary amines to form stable amide bonds, a reaction often facilitated by activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). nih.gov It can also be converted into esters, acyl halides, and acid anhydrides, providing numerous pathways for attaching the molecule to other substrates. cfplus.czmedchemexpress.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a heterobifunctional linker. cfplus.cz This means it can connect two different molecules or moieties, leveraging its distinct azide and carboxylic acid functionalities.

A major research trajectory is its use in bioconjugation and chemical biology . Scientists utilize this compound to introduce an azide group onto proteins, peptides, nucleic acids, or other biomolecules. nih.gov This is typically achieved by forming an amide bond between the molecule's amine groups and the carboxylic acid of this compound. The newly installed azide "handle" can then be used to attach probes, such as fluorescent dyes or biotin (B1667282), via click chemistry for imaging and detection purposes.

Another significant area of research is in materials science and polymer chemistry . This compound can be used to modify surfaces or to synthesize functionalized polymers. By anchoring the carboxylic acid end to a substrate, a surface can be created that is rich in azide groups, ready for subsequent modification through click chemistry. This allows for the construction of well-defined molecular architectures on surfaces.

Derivatives of this compound, such as its N-hydroxysuccinimide (NHS) ester or pentafluorophenyl (PFP) ester, are also subjects of research as they are "activated" forms that react more readily with amines, simplifying conjugation procedures. nih.gov

Safety Considerations and Handling Protocols for Azide-Containing Compounds in Laboratory Settings

Organic azides are energetic compounds and must be handled with caution due to their potential to be heat and shock sensitive, which can lead to explosive decomposition. broadpharm.com While this compound is not among the most hazardous azides, general safety protocols for this class of compounds should always be followed.

Key Safety Protocols:

Evaluation of Stability: A general guideline for the stability of organic azides is the carbon-to-nitrogen ratio. Compounds where the number of nitrogen atoms exceeds the number of carbon atoms are considered particularly hazardous. Another guideline is the "Rule of Six," which suggests having at least six carbon atoms per energetic group to enhance stability. broadpharm.com

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and appropriate gloves, must be worn. For reactions with potentially explosive azides, a blast shield should be used.

Handling: Metal spatulas should be avoided for transferring azides, as they can form highly sensitive heavy metal azides. Azide-containing reaction mixtures should not be concentrated to dryness by rotary evaporation, and ground glass joints should be used with care to avoid friction.

Incompatible Materials: Azides should not be mixed with strong acids, as this can generate the highly toxic and explosive hydrazoic acid. Contact with heavy metals and their salts should also be avoided. Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) are incompatible as they can form explosive di- and tri-azidomethane.

Storage: Organic azides should be stored at low temperatures, protected from light, heat, and physical shock. broadpharm.com

Waste Disposal: Azide-containing waste must be collected in separate, clearly labeled containers. Under no circumstances should azide solutions be poured down the drain, due to the risk of forming explosive lead or copper azides in the plumbing.

Adherence to these safety protocols is crucial for the safe handling and utilization of this compound and other azide-containing compounds in a research setting.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₃H₅N₃O₂ | |

| Molecular Weight | 115.09 g/mol | |

| CAS Number | 18523-47-2 | |

| Appearance | Colorless to yellow clear liquid | cfplus.cz |

Table 2: Hazard Classifications for this compound

| GHS Classification | Hazard Statement | Reference |

|---|---|---|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

Structure

3D Structure

属性

IUPAC Name |

3-azidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-6-5-2-1-3(7)8/h1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPVUXAMZQBALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171759 | |

| Record name | Azidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18523-47-2 | |

| Record name | 3-Azidopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18523-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018523472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AZIDOPROPANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZIDOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXM5HY6VUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Azidopropanoic Acid and Its Derivatives

Established Synthetic Routes to 3-Azidopropanoic Acid

The preparation of this compound is most commonly achieved through nucleophilic substitution or ring-opening reactions, which are well-documented in the chemical literature.

One of the most direct and widely used methods for synthesizing this compound involves the reaction of a 3-halopropanoic acid with an azide (B81097) salt. The azide ion (N₃⁻) acts as a potent nucleophile, displacing the halide in an Sₙ2 reaction. masterorganicchemistry.com

The reaction between 3-bromopropanoic acid and sodium azide is a cornerstone for producing this compound. rsc.orgresearchgate.net In a typical procedure, 3-bromopropanoic acid is treated with an excess of sodium azide in a suitable polar aprotic solvent. rsc.org The reaction proceeds via a nucleophilic attack of the azide ion on the carbon atom bearing the bromine, leading to the formation of this compound and sodium bromide as a byproduct.

One documented synthesis involves dissolving 3-bromopropanoic acid and sodium azide in acetonitrile (B52724) and refluxing the mixture for four hours. rsc.org After the reaction is complete, the solvent is removed, and the product is isolated through an extraction process, yielding this compound. rsc.org In this specific instance, a yield of 30% was reported. rsc.org

The efficiency of the nucleophilic substitution reaction is highly dependent on the chosen conditions. Optimization of parameters such as solvent, temperature, and reaction time is critical to maximize yield and purity.

Solvents: Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they effectively solvate the cation (e.g., Na⁺) while leaving the azide nucleophile relatively free to participate in the reaction. rsc.orgresearchgate.net Aqueous solvent mixtures, such as acetone (B3395972) and water, have also been successfully used for similar azide preparations. rsc.org

Temperature and Time: The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the chosen solvent. rsc.orgresearchgate.net Higher temperatures generally lead to faster reaction rates but may also promote side reactions. For instance, reacting 5-iodo-3,3-difluoropiperidine with sodium azide in DMF at room temperature for 24 hours resulted in complete conversion. researchgate.net In contrast, the synthesis from 3-bromopropanoic acid utilized reflux conditions in acetonitrile for 4 hours. rsc.org The optimal time is typically determined by monitoring the disappearance of the starting material using techniques like thin-layer chromatography (TLC). nih.gov

| Halogenated Precursor | Azide Salt | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromopropanoic Acid | Sodium Azide | Acetonitrile | Reflux | 4 h | 30% | rsc.org |

| 3-Bromo-1-propanol | Sodium Azide | Acetone/Water | Reflux | Overnight | 77% | rsc.org |

| 5-Iodo-3,3-difluoropiperidine | Sodium Azide | DMF | Room Temp. | 24 h | 93% (product ratio) | researchgate.net |

An alternative route to this compound involves the ring-opening of beta-propiolactone (B13848) (BPL) by sodium azide. BPL is a four-membered lactone with significant ring strain, making it susceptible to nucleophilic attack. google.com In this reaction, the azide ion attacks the β-carbon of the lactone ring, leading to the cleavage of the acyl-oxygen bond. This process results in the formation of the sodium salt of this compound, which upon subsequent acidic workup, yields the desired product. This method avoids the use of halogenated precursors.

Research into more efficient and milder synthetic methods is ongoing. One notable emerging approach is the direct conversion of carboxylic acids into acyl azides, which can then be used or converted to the corresponding acid. A one-pot method allows for the transformation of various carboxylic acids into their acyl azide derivatives using a combination of trichloroacetonitrile, triphenylphosphine (B44618), and sodium azide at room temperature. organic-chemistry.org This approach is advantageous as it proceeds under mild conditions, offers high yields, and avoids the need for potentially harsh halogenation steps. organic-chemistry.org

Synthesis via Nucleophilic Substitution of Halogenated Precursors with Azide Salts

Synthesis of this compound Derivatives

This compound is a valuable building block for synthesizing more complex molecules, primarily by modifying its carboxylic acid group. broadpharm.com The azide moiety is typically preserved for subsequent "click chemistry" reactions.

A common strategy involves activating the carboxylic acid to facilitate amide bond formation. This can be achieved by converting the acid into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. broadpharm.com This activated ester can then react smoothly with primary amines to form stable amide linkages. Another widely used method employs coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP), to directly couple the carboxylic acid with an amine. mdpi.com

Furthermore, the carboxylic acid can be converted into an acyl azide. masterorganicchemistry.comorganic-chemistry.org Acyl azides are versatile intermediates that can undergo various transformations, including the Curtius rearrangement to form isocyanates or direct coupling with other nucleophiles. masterorganicchemistry.com

Synthesis of Activated Esters (e.g., NHS Esters, PFP Esters)

The utility of this compound in bioconjugation is greatly enhanced by converting its carboxylic acid moiety into an activated ester. This transformation renders the molecule highly reactive towards primary amines under physiological conditions, facilitating the formation of stable amide bonds. The most common activated esters are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters.

N-Hydroxysuccinimide (NHS) Esters: The synthesis of this compound NHS ester is a standard procedure in peptide coupling chemistry. The reaction typically involves the coupling of this compound with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

A general synthetic protocol involves dissolving this compound and NHS in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). broadpharm.comrsc.org An equimolar amount of EDC is then added to the solution. rsc.org The reaction mixture is stirred at room temperature for several hours to allow for the formation of the NHS ester. rsc.org The carbodiimide byproduct (e.g., dicyclohexylurea, if DCC is used) is often insoluble and can be removed by filtration. The resulting this compound NHS ester can then be purified by crystallization or chromatography. This activated ester is a key reagent for labeling proteins and antibodies. broadpharm.comtebubio.com A water-soluble version, the Sulfo-NHS ester, can also be synthesized, which is particularly useful for reactions in aqueous buffers without the need for organic co-solvents. nih.gov

Pentafluorophenyl (PFP) Esters: PFP esters are another class of activated esters used for amine acylation. They are known for their high reactivity and increased stability towards hydrolysis compared to NHS esters. broadpharm.com The synthesis of this compound PFP ester follows a similar principle to NHS ester synthesis. This compound is reacted with pentafluorophenol (B44920) in the presence of a coupling agent like DCC or EDC. The PFP ester provides a reactive handle for forming stable amide bonds with primary amines, while the azide group is available for click chemistry reactions. broadpharm.commedchemexpress.commedchemexpress.com

The general reaction conditions for the synthesis of these activated esters are summarized in the table below.

| Activated Ester | Reagents | Coupling Agent | Solvent |

| NHS Ester | This compound, N-hydroxysuccinimide (NHS) | EDC or DCC | DMF, DCM |

| PFP Ester | This compound, Pentafluorophenol (PFP) | EDC or DCC | DMF, DCM |

Synthesis of Amino Acid Conjugates of this compound

The primary application of activated this compound esters is the covalent modification of amino acids, peptides, and proteins. The activated ester group (e.g., NHS or PFP ester) readily reacts with the primary amino group found at the N-terminus of a peptide chain or on the side chain of lysine (B10760008) residues. mdpi.com This reaction, known as acylation, results in the formation of a stable amide bond, effectively conjugating the 3-azido moiety to the biomolecule.

The synthesis is typically carried out in a buffer at a slightly alkaline pH (7-9) to ensure that the primary amine of the amino acid is deprotonated and thus nucleophilic. google.com The this compound activated ester is dissolved in an organic solvent miscible with water, such as DMSO or DMF, and added to the aqueous solution of the amino acid or peptide. broadpharm.com The reaction proceeds selectively at the amine sites.

For example, reacting this compound NHS ester with the amino acid glycine (B1666218) would yield N-(3-azidopropanoyl)glycine. This process allows for the introduction of an azide "handle" into a specific position within a peptide sequence, which can then be used for further modifications via click chemistry. metu.edu.tr This strategy is fundamental in creating complex biomolecular constructs, such as peptide-drug conjugates or labeled proteins for imaging studies. metu.edu.trnih.gov

Functionalization for Bioconjugation and Linker Development

This compound is a quintessential example of a heterobifunctional cross-linker, a molecule with two different reactive groups. lumiprobe.com This dual functionality is the cornerstone of its utility in bioconjugation and linker development. cfplus.czspectrumchemical.comiris-biotech.de

The two key functional ends of this compound derivatives are:

The Activated Ester (NHS or PFP): This group is an amine-reactive moiety. It specifically targets primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins, to form robust amide linkages. broadpharm.com

The Azide Group: This group serves as a bioorthogonal handle. It does not react with native functional groups found in biological systems but participates in highly specific and efficient cycloaddition reactions. broadpharm.commedchemexpress.com The most common reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing terminal alkynes, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) groups. tebubio.commedchemexpress.commedchemexpress.com

This orthogonal reactivity allows for a two-step conjugation strategy. First, a protein or peptide can be labeled with the this compound linker via its amine groups. In the second step, a different molecule containing an alkyne (or a strained cyclooctyne) can be "clicked" onto the azide-functionalized protein. This modular approach is widely used to link proteins to a variety of payloads, including fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, drug molecules, or other proteins. nih.govmdpi.com

The table below summarizes the reactive functionalities of this compound-based linkers and their corresponding reaction partners.

| Functional Group | Reactive Moiety | Target Group | Resulting Linkage |

| Amine-Reactive | NHS Ester, PFP Ester | Primary Amine (-NH₂) | Amide Bond |

| Bioorthogonal | Azide (-N₃) | Alkyne, DBCO, BCN | Triazole Ring |

This strategic combination of functionalities makes this compound and its derivatives indispensable tools for modern chemical biology, enabling the construction of precisely defined and functional biomolecular conjugates. researchgate.net

Reactivity and Reaction Mechanisms of 3 Azidopropanoic Acid

Reactions Involving the Azide (B81097) Functional Group

The azide moiety of 3-azidopropanoic acid is a versatile functional group that can undergo several important chemical transformations. These reactions are widely used to link this compound to other molecules, forming stable covalent bonds.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized click chemistry reaction. organic-chemistry.orgresearchgate.net This reaction involves the [3+2] cycloaddition of an azide, such as the one in this compound, and a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. thieme-connect.deresearchgate.netnih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

The mechanism of the CuAAC reaction has been a subject of extensive study. It is generally accepted that the reaction proceeds through a stepwise process involving copper acetylide intermediates. nih.gov The catalytic cycle is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, which increases the acidity of the terminal proton and facilitates the formation of a copper acetylide. organic-chemistry.orgnih.gov The azide then coordinates to the copper center, and a subsequent cyclization step leads to a six-membered copper-containing intermediate. organic-chemistry.org This intermediate then rearranges to form the triazolyl-copper species, which upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst. organic-chemistry.org The rate of the CuAAC reaction is influenced by the formation of an azide/copper(I) acetylide complex in the early stages. nih.gov

Table 1: Key Steps in the CuAAC Mechanism

| Step | Description |

| 1. Alkyne Coordination | The copper(I) catalyst coordinates to the terminal alkyne. nih.gov |

| 2. Acetylide Formation | A copper acetylide intermediate is formed. organic-chemistry.orgnih.gov |

| 3. Azide Coordination | The azide coordinates to the copper acetylide complex. organic-chemistry.orgnih.gov |

| 4. Cyclization | A six-membered copper metallacycle is formed. organic-chemistry.org |

| 5. Ring Contraction | The metallacycle rearranges to a triazolyl-copper derivative. organic-chemistry.org |

| 6. Protonolysis | The triazole product is released, and the catalyst is regenerated. organic-chemistry.org |

The CuAAC reaction involving this compound and a terminal alkyne exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. thieme-connect.denih.gov This high regioselectivity is a key advantage of the copper-catalyzed process over the thermal Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-disubstituted isomers. organic-chemistry.org The 1,2,3-triazole ring is a stable aromatic heterocycle, making it a desirable linker in various applications, including medicinal chemistry and materials science. thieme-connect.denih.govyoutube.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction that utilizes strained cyclooctynes to react with azides. nih.govnih.gov This method is particularly valuable for applications in living systems where the toxicity of copper is a concern. nih.gov The driving force for this reaction is the relief of ring strain in the cyclooctyne (B158145) upon cycloaddition with the azide. magtech.com.cn

This compound can readily participate in SPAAC reactions with various strained alkynes. Two commonly used examples are dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). broadpharm.comnih.gov The reaction between the azide group of this compound and the strained alkyne of DBCO or BCN proceeds rapidly under physiological conditions to form a stable triazole linkage. broadpharm.comaatbio.com The reaction kinetics can be influenced by the specific cyclooctyne used, with different cyclooctynes exhibiting varying levels of reactivity. nih.govnih.gov

Table 2: Comparison of Strained Alkynes in SPAAC

| Strained Alkyne | Abbreviation | Key Features |

| Dibenzocyclooctyne | DBCO | High reactivity with azides, allows for reaction monitoring via UV-Vis absorbance at ~310 nm. aatbio.com |

| Bicyclo[6.1.0]nonyne | BCN | A highly reactive cyclooctyne used in copper-free click chemistry. nih.govnih.gov |

Staudinger Ligation Reactions

The Staudinger ligation is another powerful method for the chemoselective formation of an amide bond between a phosphine (B1218219) and an azide. sigmaaldrich.comthermofisher.com The reaction was discovered by Hermann Staudinger and involves the initial formation of an iminophosphorane (aza-ylide) intermediate from the reaction of a triarylphosphine with an azide, accompanied by the loss of nitrogen gas. sigmaaldrich.comwikipedia.org In the context of bioconjugation, an engineered phosphine containing an ortho-ester group is often used. This allows for intramolecular trapping of the aza-ylide intermediate to form a stable amide bond. sigmaaldrich.com this compound, with its azide functionality, can participate in Staudinger ligation reactions. Studies have shown that the Staudinger ligation of α-azido acids proceeds with high yield and retention of stereochemistry. nih.gov

Nucleophilic Substitution of Azide as a Pseudo Leaving Group

While the azide group is not typically considered a good leaving group in classical nucleophilic substitution reactions, it can be activated to participate in such transformations, acting as a "pseudo leaving group". This reactivity is particularly notable in intramolecular cyclization reactions.

Formation of Aza Heterocycles

A significant reaction of this compound involves its conversion into various aza heterocycles. Research has demonstrated that when this compound is treated with carbodiimide-based coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC), it doesn't just form an activated ester but proceeds through an unexpected pathway where the azide group is ultimately displaced. Current time information in Bangalore, IN.wikipedia.org

The proposed mechanism suggests that the initial activation of the carboxylic acid by DIC leads to the formation of a six-membered-ring intermediate. This intermediate is a versatile precursor that, upon reaction with various nucleophiles, yields a diverse set of aza heterocycles, including monocyclic, bicyclic, and tricyclic systems. Current time information in Bangalore, IN.nih.gov This transformation represents a novel synthetic strategy where the azide moiety functions as a pseudo leaving group. wikipedia.org

For instance, the reaction of this compound with phenylhydrazine (B124118) derivatives in the presence of DIC does not yield the expected hydrazide. Instead, it produces pyrazolidin-3-one (B1205042) in moderate to excellent yields. nih.gov This cyclization occurs under mild conditions, highlighting the unique reactivity imparted by the combination of the azide and carboxylic acid groups. nih.gov The efficiency of this transformation is highly dependent on the coupling reagent, with carbodiimides like DIC and N,N'-dicyclohexylcarbodiimide (DCC) proving most effective. Other common coupling agents, such as PyBOP and HATU, resulted in significantly lower yields of the cyclized product. nih.gov

| Coupling Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| COMU | DMF | Not Formed | nih.gov |

| PyBOP | DMF | Low Yield | nih.gov |

| HATU | DMF | Low Yield | nih.gov |

| DIC | DMF | Excellent Yield | nih.gov |

| DCC | DMF | Excellent Yield | nih.gov |

Data derived from studies on the one-step synthesis of aza heterocycles. nih.gov

Reduction of the Azide to Amine

The reduction of the azide group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction converts this compound into β-alanine (3-aminopropanoic acid), a naturally occurring beta-amino acid. wikipedia.org This conversion can be achieved through several reliable methods, most notably the Staudinger reduction and catalytic hydrogenation.

The Staudinger reduction provides a mild pathway for converting azides to amines. organic-chemistry.org The reaction involves treating the organic azide with a phosphine, typically triphenylphosphine (B44618) or tributylphosphine. wikipedia.org The phosphine attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to form an iminophosphorane. organic-chemistry.orgalfa-chemistry.com Subsequent hydrolysis of the iminophosphorane in aqueous media yields the primary amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org This method is particularly advantageous when other reducible functional groups, such as double bonds or carbonyls, are present in the molecule, as it offers high chemoselectivity. organicchemistrytutor.com

Catalytic hydrogenation is another common and effective method for reducing azides. This process typically involves reacting the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.govrsc.org The reaction is generally clean and high-yielding. However, it is less selective than the Staudinger reduction and can also reduce other susceptible functional groups within the molecule. organicchemistrytutor.comnih.gov

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound undergoes typical reactions for this functional group, including esterification and amidation, which are crucial for its use as a chemical linker and building block.

Esterification Reactions

The carboxylic acid group of this compound can be converted into an ester. A particularly useful application of this reaction is the formation of activated esters, which are highly reactive towards nucleophiles like primary amines. These activated esters serve as stable, isolable intermediates for subsequent conjugation reactions.

Common examples include the synthesis of this compound N-hydroxysuccinimide (NHS) ester and this compound pentafluorophenyl (PFP) ester. wikipedia.orgorganic-chemistry.orgalfa-chemistry.combroadpharm.com The NHS ester is formed by reacting this compound with N-hydroxysuccinimide, while the PFP ester is synthesized using pentafluorophenol (B44920). These reactions are typically facilitated by a coupling agent, such as a carbodiimide (B86325). The resulting activated esters are more susceptible to nucleophilic attack than the parent carboxylic acid but are less prone to spontaneous hydrolysis compared to other activated forms like acyl chlorides. wikipedia.org

Amidation Reactions with Amines

The direct reaction between a carboxylic acid and an amine to form an amide bond is often slow and inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. broadpharm.comuni.lu Therefore, the carboxylic acid group of this compound must first be "activated". This is a cornerstone of its application in bioconjugation and peptide synthesis. nih.gov

To facilitate amide bond formation, coupling agents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group. google.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for creating amide linkages. EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. broadpharm.com This intermediate is susceptible to nucleophilic attack by a primary amine. While highly reactive, the O-acylisourea can rearrange and racemize. To improve efficiency and minimize side reactions, EDC is often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). google.com HOBt traps the O-acylisourea intermediate to form an active ester that is more stable but still highly reactive towards amines, leading to the final amide product with higher yields and purity. nih.gov

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is another powerful coupling reagent, belonging to the uronium salt class. rsc.org It is known for its high efficiency and rapid reaction times. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with this compound to form an active ester derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). This activated intermediate readily reacts with a primary or secondary amine to form the desired amide bond with high efficiency. HATU is particularly favored in peptide synthesis and for coupling challenging substrates due to its ability to suppress racemization and produce high yields.

| Activating Agent | Full Name | Class | Common Additive/Base | Reference |

|---|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | Carbodiimide | HOBt (1-Hydroxybenzotriazole) | nih.gov |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Uronium Salt | DIPEA (N,N-Diisopropylethylamine) | rsc.org |

Chemo-selectivity in Reactions of Bifunctional this compound

This compound is a bifunctional molecule containing both a carboxylic acid and an azide functional group. broadpharm.comchemicalbook.com This structure allows for chemo-selective reactions, where one functional group reacts while the other remains non-reactive, enabling its use as a versatile linker in bioconjugation and materials science. The orthogonal reactivity of the carboxyl and azido (B1232118) moieties is central to its utility, allowing for sequential or one-pot reactions with different partners.

The carboxylic acid group can be selectively reacted with primary amines to form stable amide bonds. lookchem.com This reaction typically requires the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or other additives like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) to form an activated ester intermediate that is less susceptible to hydrolysis and reacts efficiently with the amine. broadpharm.comlookchem.com Alternatively, the carboxylic acid can be pre-activated by converting it into a more stable and reactive ester, such as a pentafluorophenyl (PFP) ester or an N-hydroxysuccinimide (NHS) ester. medchemexpress.combroadpharm.com These activated esters can be isolated and subsequently reacted with amine-containing molecules in a separate step, while the azide group remains available for other transformations. broadpharm.combroadpharm.com

Conversely, the azide group can undergo selective ligation reactions without interfering with the carboxylic acid. The most prominent reactions involving the azide are the so-called "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). chemicalbook.comnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient and specific, and the carboxylic acid group does not participate or interfere with the cycloaddition. broadpharm.comcfplus.cz

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the use of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The inherent ring strain of the cyclooctyne allows it to react with the azide group to form a triazole without the need for a metal catalyst. medchemexpress.comnih.gov This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. The reaction is chemo-selective, leaving the carboxylic acid group of this compound untouched. medchemexpress.com

The chemo-selective nature of these reactions allows for a modular approach to synthesis. For instance, the carboxylic acid can first be coupled to a protein or other amine-containing biomolecule. The resulting molecule, now bearing a pendant azide group, can then be selectively reacted with an alkyne-functionalized reporter molecule (like a fluorophore or a biotin (B1667282) tag) via CuAAC or SPAAC.

The following tables summarize the chemo-selective reactions of this compound.

Table 1: Selective Reactions of the Carboxylic Acid Group

| Reacting Partner | Coupling Agents/Activators | Product Functional Group | Unchanged Functional Group |

| Primary Amine | EDC, HATU | Amide | Azide |

| Primary Amine | Pre-activation to NHS ester | Amide | Azide |

| Primary Amine | Pre-activation to PFP ester | Amide | Azide |

Table 2: Selective Reactions of the Azide Group

| Reaction Type | Reacting Partner | Catalyst/Promoter | Product Functional Group | Unchanged Functional Group |

| CuAAC | Terminal Alkyne | Copper(I) | 1,2,3-Triazole | Carboxylic Acid |

| SPAAC | Cyclooctyne (e.g., DBCO, BCN) | Ring Strain | 1,2,3-Triazole | Carboxylic Acid |

Applications of 3 Azidopropanoic Acid in Advanced Chemical Research

Click Chemistry Applications

The azide (B81097) group of 3-azidopropanoic acid is renowned for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. cymitquimica.comcfplus.cz This reaction is characterized by its high efficiency, selectivity, and mild, often aqueous, reaction conditions, which makes it suitable for a wide array of applications, from drug discovery to materials science. nih.govacs.org

This compound and its derivatives are instrumental in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or nucleic acids. cfplus.czbiosynth.com

A primary application of this compound is the introduction of an azide "handle" onto biomolecules for subsequent modification via click chemistry. encapsula.com This is typically achieved by using an activated form of the acid, such as this compound N-hydroxysuccinimide (NHS) ester or its water-soluble sulfo-NHS variant. broadpharm.commedkoo.com These esters react efficiently with primary amine groups found in the lysine (B10760008) residues of proteins and antibodies, or on amine-modified oligonucleotides, to form stable amide bonds. medkoo.com Once the biomolecule is "decorated" with the azide group, it can be precisely and efficiently conjugated to another molecule containing an alkyne group. This strategy is widely employed in proteomics, diagnostics, and the development of therapeutic agents like antibody-drug conjugates (ADCs). chemimpex.com

| Biomolecule Type | This compound Derivative | Reactive Group on Biomolecule | Purpose of Labeling |

|---|---|---|---|

| Proteins/Antibodies | This compound NHS ester / Sulfo-NHS ester | Primary amines (e.g., Lysine side chains) | Attachment of drugs (ADCs), fluorescent dyes, or other probes. broadpharm.com |

| Peptides | This compound | N-terminus or Lysine side chains | Radiolabeling, synthesis of peptide-based therapeutics. nih.govmdpi.com |

| Amine-modified DNA/RNA | This compound NHS ester | Primary amines | Conjugation of probes like biotin (B1667282) or fluorescein. medkoo.comrsc.org |

Derivatives of this compound are classic examples of heterobifunctional cross-linkers. tcichemicals.com Compounds like this compound Sulfo-NHS Ester contain two different reactive groups: the sulfo-NHS ester and the azide. The NHS ester reacts with primary amines, while the azide group participates in click chemistry with alkynes. medkoo.com This allows for a two-step conjugation process. First, the linker is attached to an amine-containing molecule. Then, a second, alkyne-containing molecule is "clicked" onto the azide handle. This methodology is crucial in the synthesis of complex bioconjugates, including antibody-drug conjugates, where an antibody is linked to a cytotoxic drug. glpbio.comchemsrc.comcreative-biolabs.com The water-soluble nature of the sulfo-NHS variant is particularly advantageous for reactions in biological buffers.

Click chemistry provides a rapid and highly efficient method for radiolabeling peptides for applications in molecular imaging, such as Positron Emission Tomography (PET). mdpi.comnih.gov In a typical strategy, a peptide is first functionalized with this compound at its N-terminus or on a lysine residue. thieme-connect.de Subsequently, this azido-peptide is reacted with a small, alkyne-containing prosthetic group that carries a radionuclide, most commonly Fluorine-18 (¹⁸F). nih.govthieme-connect.de The Cu(I)-mediated cycloaddition between the azide on the peptide and the alkyne on the radiolabel proceeds quickly and with high yields, providing the desired radiolabeled peptide with excellent purity. mdpi.comcapes.gov.br This method's speed is a significant advantage when working with short-lived isotopes like ¹⁸F. capes.gov.br

| Peptide | Radiolabeled Alkyne | Reaction Time | Yield | Radiochemical Purity | Reference |

|---|---|---|---|---|---|

| Various peptides decorated with 3-azidopropionic acid | ω-[¹⁸F]fluoroalkynes | 10 min | 54-99% | 81-99% | nih.govmdpi.comcapes.gov.br |

The utility of this compound extends beyond biology into materials science. It serves as a valuable linker in the synthesis of complex polymers. acs.org For instance, it has been used to create azide-functionalized polymers that can be further modified or cross-linked using click chemistry. acs.orgacs.org

Furthermore, this compound is employed for the surface modification of various materials. broadpharm.com Researchers have functionalized the surfaces of nanoparticles and even graphene oxide with this compound. researchgate.netbioline.org.br This process coats the material with azide groups, which can then be used to covalently attach other molecules via click reactions. bioline.org.br This technique allows for the precise engineering of material surfaces, for example, to attach targeting ligands to nanoparticles for biomedical applications or to create hybrid materials with specific adsorption properties. researchgate.netbioline.org.brmdpi.com

Bioconjugation Strategies and Linker Design

Bioorthogonal Chemistry in Biological Systems

The azide group introduced by this compound is a key player in bioorthogonal chemistry. chemimpex.com This field involves chemical reactions that can be performed within living systems without interfering with native biochemical processes. nih.gov The azide-alkyne cycloaddition is considered bioorthogonal because both the azide and alkyne functional groups are largely absent from and non-reactive with most biological molecules. chemimpex.com

By labeling biomolecules with this compound derivatives, scientists can introduce an azide handle that can be specifically targeted with an alkyne-bearing probe, even in the complex environment of a living cell. chemimpex.com This has enabled a wide range of applications, from tracking biomolecules in vivo to developing targeted drug delivery systems. chemimpex.comnih.gov The ability to trigger these highly specific reactions under biologically compatible conditions underscores the importance of this compound as a tool for studying and manipulating biological systems at the molecular level.

Metabolic Labeling and Imaging in Live Organisms

The ability to visualize biological processes in their native environment is a central goal in chemical biology. Metabolic labeling, using molecules that can be incorporated into biomolecules and subsequently detected, is a powerful technique to achieve this. This compound and its derivatives have become instrumental in this area, particularly for studying bacterial cell wall dynamics.

Probing Peptidoglycan Dynamics in Bacteria

Peptidoglycan (PG) is a crucial component of the bacterial cell wall, providing structural integrity and shape. medchemexpress.com Understanding its synthesis and remodeling is vital for developing new antibiotics. Researchers have successfully used azide-functionalized D-alanine analogues, such as R-2-amino-3-azidopropanoic acid (a D-alanine derivative), to probe PG dynamics in live bacteria. broadpharm.commedchemexpress.com

In this approach, bacteria are cultured in media containing the azide-modified D-alanine. The bacterial metabolic machinery incorporates this unnatural amino acid into the pentapeptide chains of newly synthesized peptidoglycan. medchemexpress.com The azide group, now part of the cell wall, can be visualized by reacting it with a fluorescent probe containing a complementary alkyne group via click chemistry. broadpharm.com

This technique has provided unprecedented spatial and temporal resolution of PG synthesis. For instance, it has been used to study the intracellular pathogen Listeria monocytogenes, revealing details of its cell wall synthesis both in laboratory cultures and during infection of host macrophages. broadpharm.commedchemexpress.com Similarly, in the ovoid-shaped bacterium Streptococcus pneumoniae, an azide-carrying dipeptide probe was used to image PG synthesis at the nanoscale, revealing that septal and peripheral PG synthesis occur concurrently and are constantly remodeled. ru.nl

Table 1: Examples of Azide Probes for Peptidoglycan Labeling

| Bacterial Species | Azide Probe Used | Key Finding |

|---|---|---|

| Listeria monocytogenes | R-2-amino-3-azidopropanoic acid | Specific incorporation into nascent PG, enabling visualization of cell wall dynamics during infection. broadpharm.commedchemexpress.com |

| Streptococcus pneumoniae | N-terminal azide-DA-DA dipeptide | Revealed spatiotemporal features of PG assembly, showing concurrent septal and peripheral synthesis. ru.nl |

Development of Fluorogenic Probes

Fluorogenic probes are molecules that are initially non-fluorescent but become fluorescent upon reacting with a specific target. This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for sensitive detection of biological molecules and activities. This compound is a key component in the synthesis of such probes due to the versatile reactivity of its azide and carboxylic acid groups.

For example, this compound has been used as a linker to construct a fluorogenic spin probe for monitoring mitochondrial reactive oxygen species (mROS). acs.orgsmolecule.com In the synthesis of this probe, this compound was coupled to a rhodamine B derivative. The azide group was then used in a subsequent click reaction to attach another functional component. acs.orgsmolecule.com

In another study, this compound was a precursor in the synthesis of a self-immolative coumarin-based fluorescent probe for detecting hydrogen sulfide (B99878) (H₂S). smolecule.com The probe's design relies on the H₂S-mediated reduction of the azide group to an amine, which then triggers a self-immolative cascade that releases the fluorescent coumarin (B35378) reporter. This strategy allowed for the sensitive quantification of H₂S in biological samples like saliva. smolecule.com

Medicinal Chemistry and Drug Discovery

The unique properties of this compound make it a valuable tool in the synthesis of novel therapeutic agents and in the exploration of drug targets.

Building Block in Peptide Synthesis

In peptide synthesis, incorporating non-natural amino acids or functional groups can lead to peptides with novel properties. This compound and its amino-derivatives, such as (S)-2-amino-3-azidopropanoic acid, are used as building blocks to introduce an azide handle into a peptide sequence. nih.govbroadpharm.comnih.gov This is often achieved using standard solid-phase peptide synthesis (SPPS), where the amino acid derivative is protected with an Fmoc group (Fmoc-L-Dap(N3)-OH) to allow for its sequential addition to the growing peptide chain. broadpharm.comnih.gov

The incorporated azide group serves as a versatile point for modification via click chemistry. nih.gov This allows for the attachment of other molecules, such as fluorescent dyes, radiolabels for imaging, or moieties that can enhance the peptide's therapeutic properties, in a highly specific and efficient manner. nih.govnih.gov

Synthesis of Peptidomimetics with Enhanced Biological Activity

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation. mdpi.comnih.gov The 1,2,3-triazole ring, formed by the click reaction between an azide and an alkyne, is an excellent isostere for the trans-amide bond found in peptides. nih.gov It shares similar size, planarity, and dipole moment but is resistant to hydrolysis by proteases. nih.gov

This compound is a key starting material for creating these triazole-containing peptidomimetics. For instance, in an effort to develop inhibitors for the PSD-95 PDZ domain, a promising drug target for ischemic stroke, researchers synthesized azide building blocks derived from amino acids. beilstein-journals.org (S)-2-azidopropanoic acid was coupled to valine to create an azide-dipeptide fragment. This fragment was then "clicked" with alkyne-containing moieties to generate a library of triazole-based peptidomimetics, leading to the discovery of a potent new inhibitor. beilstein-journals.org

Design and Synthesis of Enzyme Inhibitors (e.g., HDAC, CK2)

The development of inhibitors for enzymes like histone deacetylases (HDACs) and protein kinase CK2 is a major focus in cancer therapy. medchem.org.ua this compound and similar azido-functionalized acids serve as crucial linkers in the modular synthesis of dual-target inhibitors.

A notable example is the creation of dual inhibitors that target both HDAC1 and CK2. In this work, researchers designed a bifunctional compound by connecting a 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) moiety (the CK2 inhibitor) to a hydroxamic acid group (the HDAC inhibitor's zinc-binding group) via a triazole-containing linker. The synthesis involved a CuAAC click reaction as the key step. The azide component, an aliphatic azide bearing a protected hydroxamic acid, was synthesized from a bromo-carboxylic acid precursor. This azide was then "clicked" with an alkyne-functionalized TBB scaffold. This modular approach, enabled by the reactivity of the azido (B1232118) acid, allows for the rapid generation of diverse inhibitor structures for biological evaluation.

While direct use of this compound in this specific published example isn't explicitly detailed, the synthesis of the required aliphatic azido-hydroxamic acid intermediates follows a general principle where an azido-carboxylic acid is a key structural element. broadpharm.com The strategy highlights how the azide functionality can be used to link different pharmacophores together to create multi-target drugs.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| R-2-amino-3-azidopropanoic acid |

| (S)-2-amino-3-azidopropanoic acid |

| Fmoc-L-Dap(N3)-OH |

| Rhodamine B |

| Coumarin |

| Valine |

| 4,5,6,7-tetrabromobenzotriazole (TBB) |

| Hydroxamic acid |

Application in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the drug, is a critical component of an ADC, and this compound and its derivatives are extensively used in the construction of these linkers. targetmol.cn

Derivatives such as this compound N-hydroxysuccinimide (NHS) ester and 3-Azidopropionic Acid Sulfo-NHS Ester are employed to introduce the azide functionality onto an antibody. diva-portal.org The NHS ester reacts with primary amines, such as the lysine residues present on the surface of antibodies, to form stable amide bonds. The terminal azide group is then available for a click reaction with an alkyne-modified cytotoxic drug. This "click chemistry" approach provides a highly efficient and specific conjugation method. smolecule.com

In one study, researchers utilized 3-azidopropionic acid sulfo-NHS ester to conjugate cytotoxic drugs to antibodies targeting specific cancer cells, resulting in ADCs with enhanced tumor targeting and reduced systemic toxicity. Another approach involves the chemoenzymatic remodeling of the antibody's Fc glycan. Azide-functionalized disaccharide oxazolines, synthesized using azido-containing building blocks, can be transferred to the antibody via an endoglycosidase, introducing a site for drug conjugation. nih.gov

The versatility of this compound is further highlighted by its use in creating cleavable linkers within ADCs. These linkers are designed to be stable in circulation but release the cytotoxic drug upon reaching the tumor microenvironment.

Development of Novel Therapeutic Agents

Beyond its role in ADCs, this compound serves as a crucial building block in the synthesis of a variety of novel therapeutic agents. smolecule.com Its ability to participate in click chemistry and form stable linkages makes it a valuable tool for creating complex bioactive molecules. smolecule.comevitachem.com

In the realm of targeted cancer therapy, this compound has been used to create peptide-drug conjugates. For instance, the lysine residue of a c(RGDfK) peptide, which targets integrin αvβ3 overexpressed on some cancer cells, was modified with this compound. mdpi.com This allowed for the conjugation of a potent tubulin inhibitor, cryptophycin (B1240208), via a CuAAC click reaction, demonstrating a strategy for targeted drug delivery. mdpi.com

Another study detailed the synthesis of peptide-paclitaxel nanoparticles for colorectal cancer therapy. frontiersin.orgnih.gov In this work, the 2'-OH position of paclitaxel (B517696) was first reacted with this compound to introduce an azide group. frontiersin.orgnih.gov This azide-modified paclitaxel was then conjugated to a DBCO-modified peptide via a click reaction, leading to the self-assembly of therapeutic nanoparticles. frontiersin.orgnih.gov

Furthermore, derivatives of this compound, such as (2S)-2-amino-3-azidopropanoic acid, are used as building blocks in peptide synthesis to create peptides with unique properties and potential therapeutic applications. smolecule.com These modified peptides can be used in bioconjugation studies and for the discovery of new drugs targeting specific biological pathways. smolecule.com

| Therapeutic Agent Type | Role of this compound | Research Finding |

| Peptide-Drug Conjugate | Linker for conjugating a peptide to a drug | Modification of a c(RGDfK) peptide with this compound enabled the attachment of the cytotoxic agent cryptophycin for targeted cancer therapy. mdpi.com |

| Nanoparticle Drug Delivery | Functionalization of a drug for nanoparticle formation | Paclitaxel was functionalized with an azide group using this compound, which then allowed for conjugation to a peptide and self-assembly into nanoparticles for colorectal cancer treatment. frontiersin.orgnih.gov |

| Modified Peptides | Building block for novel peptide synthesis | (2S)-2-amino-3-azidopropanoic acid is used to synthesize peptides with unique properties for drug discovery and bioconjugation. smolecule.com |

Materials Science Applications

The reactivity of the azide group in this compound makes it a valuable tool in materials science for the functionalization of surfaces and the creation of advanced polymeric structures.

Functionalization of Materials

This compound and its activated esters are used to modify the surfaces of various materials, including nanoparticles, to impart new functionalities. The carboxylic acid end can be used to anchor the molecule to a surface, while the azide group provides a handle for subsequent "click" reactions.

For example, aminated mesoporous silica (B1680970) nanoparticles (MSNs) have been functionalized with 3-azidopropionic acid succinimidyl ester. nih.gov This introduces azide groups onto the surface of the nanoparticles, which can then be used for further modifications, such as attaching targeting ligands or therapeutic agents. nih.gov Similarly, iron oxide (Fe3O4) nanoparticles have been modified with this compound to create azide-functionalized magnetic nanoparticles. researchgate.net These nanoparticles can then be "clicked" onto other functionalized materials, such as alkyne-functionalized graphene oxide, to create hybrid materials with unique properties. researchgate.net

The functionalization of surfaces with azide groups is a key step in creating "smart" materials. For instance, hydrogel surfaces have been modified with azide-containing peptides, which can then be biofunctionalized through click chemistry to control cell adhesion and behavior. diva-portal.org

| Material | Functionalization Method | Resulting Application |

| Mesoporous Silica Nanoparticles (MSNs) | Reaction of aminated MSNs with 3-azidopropionic acid succinimidyl ester | Creation of azide-functionalized nanoparticles for further modification and drug delivery applications. nih.gov |

| Iron Oxide (Fe3O4) Nanoparticles | Modification with this compound | Production of magnetic nanoparticles with azide groups for creating hybrid materials. researchgate.net |

| Graphene Oxide | Click-coupling with azide-modified Fe3O4 nanoparticles | Fabrication of a nanohybrid adsorbent for dye removal from aqueous solutions. researchgate.net |

| Hydrogels | Incorporation of azide-containing peptides | Development of biofunctionalized hydrogels for 4D bioprinting and controlled cell culture. diva-portal.org |

Creation of Advanced Polymeric Structures

This compound is a versatile monomer and functionalizing agent in polymer chemistry, enabling the synthesis of a wide range of advanced polymeric structures. Its ability to participate in click polymerization reactions allows for the creation of polymers with well-defined architectures and functionalities.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, is widely used to synthesize 1,2,3-triazole-containing polymers. mdpi.com this compound can be incorporated into polymer backbones or as side chains, providing sites for further functionalization or for creating complex polymer topologies.

In one example, this compound was used in a Ugi multicomponent reaction to introduce azide functional groups into covalent organic frameworks (COFs). This post-synthetic modification allows for further derivatization of the COF material.

Research has also focused on the synthesis of block copolymers and other complex architectures. For instance, the incorporation of azide groups into a polymer chain via this compound allows for the subsequent "clicking" on of other polymer blocks, leading to the formation of block copolymers. wiley.comresearchgate.net This approach has been used to create tadpole-shaped polymers by forming a ring at one end of a linear polymer chain through an intramolecular click reaction. wiley.comresearchgate.net

Furthermore, this compound has been used in the synthesis of polymeric micelles for drug delivery. Alendronate-modified polymeric micelles were synthesized where this compound was used to create an azide-functionalized alendronate, which was then clicked onto an alkyne-containing polymer to form the final micellar structure for the treatment of bone metastasis. nih.gov The development of micellar "click" nanoreactors has also been explored, where amphiphiles containing this compound derivatives are used to create self-assembled nanostructures that can catalyze CuAAC reactions. acs.orgacs.org

| Polymer Architecture | Role of this compound | Key Feature |

| Functionalized Covalent Organic Frameworks (COFs) | Post-synthetic modification via Ugi reaction | Introduction of azide handles for further functionalization. |

| Tadpole-shaped Polymers | Introduction of an azide group for intramolecular cyclization | Creation of complex polymer topologies through a "click" ring-closure reaction. wiley.comresearchgate.net |

| Polymeric Micelles | Synthesis of an azide-functionalized targeting ligand | Formation of targeted drug delivery vehicles for bone metastasis treatment. nih.gov |

| Micellar "Click" Nanoreactors | Component of self-assembling amphiphiles | Creation of nanoreactors that can catalyze click reactions in aqueous media. acs.orgacs.org |

Computational and Spectroscopic Characterization Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to verifying the identity and purity of synthesized 3-Azidopropanoic acid. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy provide a comprehensive analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of this compound by providing information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound typically displays two characteristic triplets corresponding to the two methylene (B1212753) (-CH₂) groups in the propanoic acid backbone. The specific chemical shifts can vary slightly depending on the solvent used. For instance, in Deuterium oxide (D₂O), the protons on the carbon adjacent to the azide (B81097) group (α to the azide) and the protons on the carbon adjacent to the carboxyl group (α to the acid) are observed as distinct signals. rsc.org In some literature, the synthesis of 3-azidopropionic acid from β-propiolactone was confirmed by matching the reported ¹H NMR spectrum. rsc.orgnih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information, typically showing three distinct signals corresponding to the carboxyl carbon (-COOH), the methylene carbon bonded to the azide group (-CH₂N₃), and the methylene carbon adjacent to the carboxyl group (-CH₂COOH). rsc.orglibretexts.org The chemical shifts are indicative of the electronic environment of each carbon atom. libretexts.org

Table 1: Representative NMR Data for this compound and Related Compounds Note: Chemical shifts (δ) are reported in parts per million (ppm) and are solvent-dependent. The data presented is a compilation from various sources and may not represent a single definitive spectrum.

| Nucleus | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ | Chemical Shift (δ) in D₂O | Assignment | Source(s) |

| ¹H | ~3.65 (t) | - | - | -CH₂-N₃ | rsc.org |

| ¹H | ~2.65 (t) | - | - | -CH₂-COOH | rsc.org |

| ¹³C | ~176 | ~171.9 | - | C=O | semanticscholar.org |

| ¹³C | ~47 | ~47.2 | - | -CH₂-N₃ | semanticscholar.org |

| ¹³C | ~34 | ~34.5 | - | -CH₂-COOH | semanticscholar.org |

t = triplet

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution techniques.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the exact molecular formula. For this compound (C₃H₅N₃O₂), the calculated monoisotopic mass is 115.0382 Da. nih.gov Electrospray ionization (ESI) is a common technique used for this analysis. For example, in the characterization of a derivative, high-resolution mass spectrometry with electrospray ionization (HRMS-ESI) was used to confirm the product's identity, with a calculated value of [M + H]⁺ 336.12238 and a found value of 336.12242. mdpi.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass.

Other MS Techniques: While detailed MALDI-MS data for this compound itself is not commonly reported, this technique is frequently used to analyze larger molecules, such as peptides and cryptophanes, that have been modified with this compound. rsc.org

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅N₃O₂ | nih.gov |

| Molecular Weight | 115.09 g/mol | nih.gov |

| Exact Mass | 115.038176411 Da | nih.gov |

| Monoisotopic Mass | 115.038176411 Da | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most prominent and diagnostic peak in its IR spectrum is the strong, sharp absorption band characteristic of the azide (-N₃) group. This asymmetric stretching vibration typically appears around 2100 cm⁻¹. rsc.org

Other key absorption bands include:

A broad O-H stretch from the carboxylic acid group, usually in the range of 3300-2500 cm⁻¹.

A strong C=O stretch from the carbonyl of the carboxylic acid, typically appearing around 1700-1725 cm⁻¹. mdpi.com

For a related compound, 3-azido-1-propanol, a strong azide stretch was observed at 2089 cm⁻¹. rsc.org

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. wikipedia.orgencyclopedia.pub This phenomenon is only observed for chiral molecules. wikipedia.org this compound itself is an achiral molecule and therefore does not exhibit a CD signal.

However, ECD is relevant in studies where this compound is used as a linker to conjugate with or synthesize larger, chiral molecules such as cryptophane-based biosensors. nih.gov In such cases, ECD spectroscopy is used to confirm the chirality and stereochemistry of the final enantiopure product, not of the this compound moiety itself. nih.govjascoinc.com The ECD spectrum of the resulting macromolecule provides information about its secondary and tertiary structure. jascoinc.com

Computational Chemistry and Modeling

Computational methods are increasingly used to predict and understand the properties of molecules like this compound.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict various molecular properties. These calculations provide theoretical data that complements experimental findings. For this compound, computational models have been used to predict properties such as its collision cross-section (CCS) for different ionic adducts. uni.lu The CCS is a measure of the ion's shape in the gas phase and is relevant for ion mobility-mass spectrometry. Such computational approaches are also employed in broader contexts, like identifying novel compounds or understanding reaction mechanisms involving azido-containing molecules. researchgate.net

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source(s) |

| [M+H]⁺ | 116.04546 | 117.8 | uni.lu |

| [M+Na]⁺ | 138.02740 | 124.7 | uni.lu |

| [M-H]⁻ | 114.03090 | 119.8 | uni.lu |

| [M+NH₄]⁺ | 133.07200 | 139.6 | uni.lu |

| [M+K]⁺ | 154.00134 | 120.9 | uni.lu |

Molecular Docking Studies

Computational molecular docking studies are pivotal in understanding the interaction between a ligand and a target macromolecule, such as a protein or enzyme. For this compound, the literature primarily describes its role as a versatile linker or building block in the synthesis of more complex, bioactive molecules. Docking studies are then performed on these larger constructs to predict their binding affinity and mode of interaction with biological targets. The this compound-derived component is crucial in these studies, as it provides the necessary spacing and orientation for the pharmacophoric elements of the molecule to engage with the target's active site.

In the development of novel inhibitors, this compound is frequently used to connect a pharmacophore to another molecular scaffold via a triazole ring, formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. medchemexpress.comrsc.org For instance, in the design of dual inhibitors for histone deacetylase (HDAC) and protein kinase CK2, a triazole-alkyl linker derived from this compound was used to connect the two respective inhibitory scaffolds. rsc.org Molecular modeling of these final compounds revealed that the linker correctly orients the zinc-binding group deep within the HDAC active site, allowing for chelation with the catalytic Zn2+ ion and the formation of several hydrogen bonds. rsc.org

| Target Class | Role of this compound | Key Finding from Docking Study |

| Histone Deacetylase (HDAC) / Protein Kinase CK2 | Serves as a precursor to a triazole-alkyl linker in dual inhibitors. rsc.org | The linker correctly positions the zinc-binding group within the enzyme's active site for optimal interaction. rsc.org |

| Neuroprotective Targets | Used as a coupling reagent to form spacers in bivalent compounds. mdpi.com | The spacer composition and length, derived in part from this compound, are critical for the molecule's conformation and protective potency. mdpi.com |

| C. albicans CYP51 | Incorporated into triazole-amino acid hybrids. | The resulting hybrids show critical hydrogen bonding and hydrophobic interactions with active site residues of the target enzyme. |

Reaction Pathway Analysis

The analysis of reaction pathways for this compound is central to its application in chemical synthesis. Computational studies, often using density functional theory (DFT), have been employed to understand the mechanisms, transition states, and energetics of its characteristic reactions.

A primary reaction of this compound is the Huisgen 1,3-dipolar cycloaddition, where the azide group reacts with an alkyne to form a stable 1,2,3-triazole ring. Theoretical studies on the copper(I)-catalyzed version of this reaction (CuAAC) have elucidated the mechanism, confirming the role of the copper catalyst in lowering the activation barrier and controlling the regioselectivity to favor the 1,4-disubstituted triazole product. researchgate.net Analysis of strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes and is copper-free, has also been a subject of computational investigation, highlighting its utility in biological systems where copper toxicity is a concern. medchemexpress.com

Beyond cycloadditions, other reaction pathways have been analyzed. The reaction of this compound with carbodiimide-based coupling reagents has been shown to proceed through a six-membered ring intermediate, which serves as a versatile precursor for a variety of azaheterocycles. acs.org Computational analysis supported the proposed two-stage mechanism for this transformation. acs.org Furthermore, the reduction of the azide group to a primary amine is a fundamental transformation. This reaction can be achieved using various reducing agents, and its pathway is crucial for applications where the resulting amine undergoes further reaction, such as amide bond formation.

| Reaction Type | Reactants | Key Mechanistic Insight from Analysis |

| 1,3-Dipolar Cycloaddition (CuAAC) | This compound derivative, terminal alkyne, Cu(I) catalyst | The copper catalyst lowers the activation energy and controls the regioselectivity, leading to 1,4-disubstituted triazoles. medchemexpress.comresearchgate.net |

| Strain-Promoted Cycloaddition (SPAAC) | This compound derivative, strained alkyne (e.g., DBCO) | The ring strain of the alkyne facilitates the reaction without the need for a toxic metal catalyst. medchemexpress.com |

| Heterocycle Formation | This compound, carbodiimide (B86325) (DIC) | Proceeds via a six-membered ring intermediate, acting as a versatile precursor for diverse azaheterocycles. acs.org |

| Azide Reduction | This compound, reducing agent (e.g., H₂/Pd) | Converts the azide group into a primary amine, which can then participate in subsequent nucleophilic reactions. |

Simulation of Excited States and Fluorescence Properties

The intrinsic excited state and fluorescence properties of this compound itself are not extensively reported in the literature. Instead, research focuses on its use as a component in the synthesis of fluorescent probes and sensors. In these systems, the this compound moiety functions either as a structural linker or as a reactive group that modulates the fluorescence of a nearby fluorophore.